REACTION_CXSMILES
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[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][NH2:8])=[CH:2]1.[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1>>[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]2[C:2]3[S:1][CH:5]=[CH:4][C:3]=3[CH2:6][CH2:7][NH:8]2)=[CH:12][CH:11]=1
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Name
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Quantity
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3.15 g
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Type
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reactant
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Smiles
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S1C=C(C=C1)CCN
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Name
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Quantity
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3.5 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=O)C=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC1=CC=C(C=C1)C1NCCC2=C1SC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |